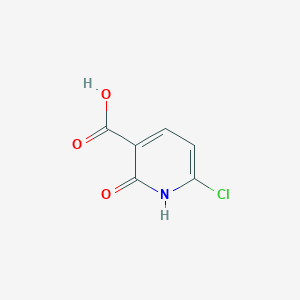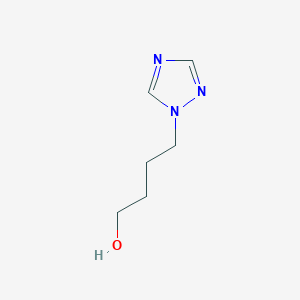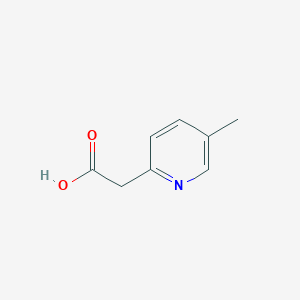
2-(5-甲基吡啶-2-基)乙酸
描述
2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(5-Methylpyridin-2-yl)acetic acid is1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .
科学研究应用
合成和物理化学性质:研究重点是合成2-(5-甲基吡啶-2-基)乙酸衍生物并研究其物理和化学性质。例如,合成了2-((4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基)硫)乙酸衍生物,并使用NMR和IR-光谱等方法确认了它们的物理化学常数和结构 (Salionov, 2015)。
大规模合成:已开发了与2-(5-甲基吡啶-2-基)乙酸相关的化合物的高效大规模合成技术。这包括合成甲基2-(5-羟基-3-甲氧基吡啶-2-基)乙酸酯和烷基2-(5-羟基嘧啶-2-基)乙酸酯,表明该化合物在促进大规模有机合成过程中的作用 (Morgentin et al., 2009)。
结构研究:已进行了衍生物的结构研究,例如合成和结构评估(2-氧代-2,3-二氢咪唑[1,2-a]-吡啶-3-基)乙酸。这些研究包括了解溶液和晶体形式中的分子构象,这对设计具有所需性质的化合物至关重要 (Chui et al., 2004)。
杀虫活性:已探索了一些2-(5-甲基吡啶-2-基)乙酸衍生物的杀虫性能。例如,从2-氯吡啶-5-乙酸合成的1,3,4-噁二唑衍生物展示了潜在的杀虫活性 (Holla et al., 2004)。
光学性质和传感应用:已进行了对某些衍生物的光学性质的研究,例如[(5-甲基-2-吡啶-2'-基-1,3-噻唑-4-基)氧基]乙酸及其甲酯。这些化合物表现出高荧光量子产率和大斯托克斯位移,使它们成为金属传感和激光染料应用的潜在候选 (Grummt et al., 2007)。
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-(5-Methylpyridin-2-yl)acetic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes at the molecular level
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that 2-(5-methylpyridin-2-yl)acetic acid may also affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that 2-(5-Methylpyridin-2-yl)acetic acid may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(5-Methylpyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on metabolic processes.
Cellular Effects
The effects of 2-(5-Methylpyridin-2-yl)acetic acid on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(5-Methylpyridin-2-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound influences biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methylpyridin-2-yl)acetic acid can change over time. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 2-(5-Methylpyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(5-Methylpyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(5-Methylpyridin-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of 2-(5-Methylpyridin-2-yl)acetic acid is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes.
属性
IUPAC Name |
2-(5-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHTUJMBDHMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597761 | |
| Record name | (5-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848093-05-0 | |
| Record name | (5-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)
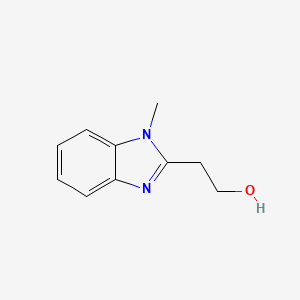
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)

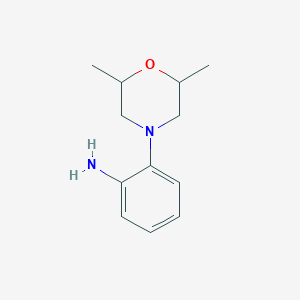
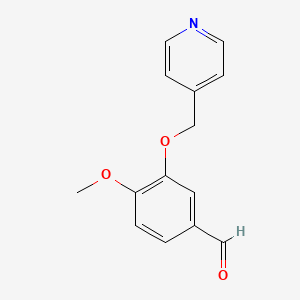
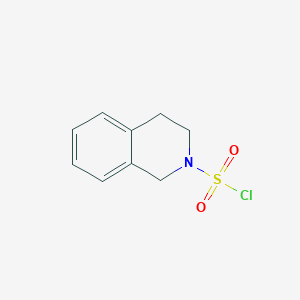
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

